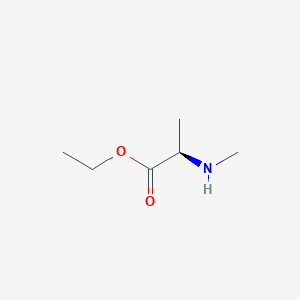
(2-Methyl-1H-benzimidazol-5-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-Methyl-1H-benzimidazol-5-yl)acetic acid" pertains to the benzimidazole class, known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. However, specific details such as its synthesis, molecular structure analysis, and chemical properties are pivotal in understanding its potential applications and behavior in different environments.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to "(2-Methyl-1H-benzimidazol-5-yl)acetic acid," involves multi-step chemical reactions starting from simple precursors like o-phenylenediamine. Ghandi et al. (2010) describe a methodology where 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, acting as a bifunctional formyl-acid, is prepared and then undergoes a one-pot reaction under Ugi conditions to yield novel compounds with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including "(2-Methyl-1H-benzimidazol-5-yl)acetic acid," plays a crucial role in their chemical behavior and interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are employed to elucidate the structure. For example, Dutta et al. (2014) synthesized a benzimidazole derivative and determined its structure and coordination properties with metals, highlighting the importance of structural analysis in understanding compound properties (Dutta, Panda, & Zade, 2014).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, leading to diverse derivatives with unique properties. Joyce et al. (2011) discuss the intramolecular condensation reactions of benzimidazole derivatives, showing the versatility of these compounds in chemical synthesis and the potential to generate new molecules with specific functions (Joyce, McArdle, & Aldabbagh, 2011).
Applications De Recherche Scientifique
DNA Interaction and Chromosomal Analysis
The synthetic dye Hoechst 33258, a derivative closely related to (2-Methyl-1H-benzimidazol-5-YL)acetic acid, binds strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is exploited in plant cell biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes. Hoechst derivatives' ability to penetrate cells readily has made them invaluable in research for DNA visualization and quantification (Issar & Kakkar, 2013).
Chemical Diversity and Complex Formation
(2-Methyl-1H-benzimidazol-5-YL)acetic acid analogs are part of a broader class of compounds exhibiting significant chemical diversity. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine, have been reviewed for their preparation, properties, and complexation capabilities. Such compounds have shown a range of biological and electrochemical activities, underscoring the potential for new research avenues and rational drug design (Boča, Jameson, & Linert, 2011).
Anticancer Potentials
Benzimidazole derivatives, including those structurally related to (2-Methyl-1H-benzimidazol-5-YL)acetic acid, have shown broad biological activities, including anticancer properties. These derivatives interact with cancer cells through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization disruption, offering a promising foundation for novel anticancer agents. The synthesis and modification of benzimidazole compounds continue to be a significant area of research in the quest for more effective cancer treatments (Akhtar et al., 2019).
Fungicide and Anthelminthic Applications
Research into benzimidazoles has also highlighted their use as fungicides and anthelminthic agents, indicating their mechanism of action involves the inhibition of microtubule assembly. This inhibitory action, through binding to tubulin, outlines the versatility of benzimidazole derivatives beyond purely medicinal applications into agriculture and veterinary medicine. This multifaceted utility underscores the significance of benzimidazole compounds in a wide array of scientific research applications (Davidse, 1986).
Orientations Futures
The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .
Propriétés
IUPAC Name |
2-(2-methyl-3H-benzimidazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTOKXRMVWZJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388836 |
Source


|
| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1H-benzimidazol-5-YL)acetic acid | |
CAS RN |
114402-92-5 |
Source


|
| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)









![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)


